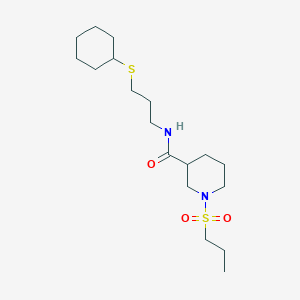
N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H34N2O3S2 and its molecular weight is 390.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₇H₂₉N₃O₂S₂
- Molecular Weight : 357.56 g/mol
Structural Features
- Piperidine Ring : Central to the compound's structure, contributing to its pharmacological properties.
- Cyclohexylthio Group : Enhances lipophilicity and receptor binding affinity.
- Propylsulfonyl Moiety : Implicated in the modulation of biological activity through interactions with various receptors.
Orexin Receptor Agonism
Research indicates that this compound acts as an orexin type 2 receptor (OX2R) agonist , which is significant for its role in regulating sleep-wake cycles and energy homeostasis. The orexin system has been implicated in various physiological processes, including:
- Regulation of Appetite
- Sleep Regulation
- Stress Response
The activation of the OX2R by this compound leads to increased neuronal excitability and neurotransmitter release, contributing to its potential therapeutic effects in conditions such as narcolepsy and obesity.
Case Studies
- Study on Sleep Disorders :
- Appetite Regulation :
Comparative Biological Activity
A comparison of the biological activities of similar compounds can provide insights into the efficacy of this compound. The following table summarizes key findings from related studies:
| Compound Name | Receptor Target | Biological Effect | Reference |
|---|---|---|---|
| Compound A | OX2R | Increased wakefulness | |
| Compound B | OX2R | Appetite suppression | |
| This compound | OX2R | Enhanced energy expenditure |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly excreted through urine.
Propriétés
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3S2/c1-2-14-25(22,23)20-12-6-8-16(15-20)18(21)19-11-7-13-24-17-9-4-3-5-10-17/h16-17H,2-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUAQZMGFMMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














